
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione
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Overview
Description
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione is an organophosphorus compound that belongs to the class of diphosphine ligands. It is known for its role in coordination chemistry and homogeneous catalysis. The compound is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione can be synthesized through various methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane:
2Ph2PLi+Cl(CH2)3Cl→Ph2P(CH2)3PPh2+2LiCl
Another method involves metal-halogen exchange followed by metathesis:
Br(CH2)3Br+2tBuLi→Li(CH2)3Li+2tBuBr
Li(CH2)3Li+2PCl3→Cl2P(CH2)3PCl2+2LiCl
Cl2P(CH2)3PCl2+4PhLi→Ph2P(CH2)3PPh2+4LiCl
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nickel(II) chloride, palladium(II) catalysts, and Grignard reagents. Typical conditions involve organic solvents and controlled temperatures to ensure the stability of the compound .
Major Products
Major products formed from reactions involving this compound include various coordination complexes, such as dichloro(1,3-bis(diphenylphosphino)propane)nickel, which is used as a catalyst in the Kumada coupling reaction .
Scientific Research Applications
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione has numerous applications in scientific research:
Biology: The compound is involved in the development of biologically active metal coordination complexes.
Mechanism of Action
The mechanism of action of 1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione involves its role as a bidentate ligand, forming coordination complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with similar applications in coordination chemistry and catalysis.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain diphosphine ligand used in similar catalytic processes.
1,4-Bis(diphenylphosphino)butane: A longer-chain diphosphine ligand with different steric properties.
Uniqueness
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione is unique due to its specific molecular structure, which provides a distinct bite angle and steric environment, influencing its reactivity and selectivity in catalytic processes .
Properties
CAS No. |
89243-76-5 |
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Molecular Formula |
C29H26O2P2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1,3-bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione |
InChI |
InChI=1S/C29H26O2P2/c1-29(2,27(30)32(23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(31)33(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
ZPFIEMPKIXKIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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